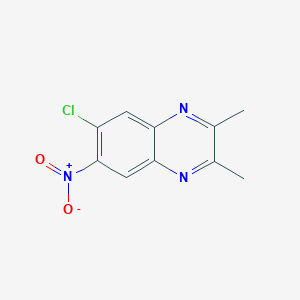

6-Chloro-2,3-dimethyl-7-nitroquinoxaline

Description

6-Chloro-2,3-dimethyl-7-nitroquinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, known for its diverse applications in pharmaceuticals and industrial chemistry. The compound’s structure includes a chloro group, two methyl groups, and a nitro group attached to a quinoxaline core, making it a versatile molecule for various chemical reactions and applications .

Properties

CAS No. |

7502-18-3 |

|---|---|

Molecular Formula |

C10H8ClN3O2 |

Molecular Weight |

237.64 g/mol |

IUPAC Name |

6-chloro-2,3-dimethyl-7-nitroquinoxaline |

InChI |

InChI=1S/C10H8ClN3O2/c1-5-6(2)13-9-4-10(14(15)16)7(11)3-8(9)12-5/h3-4H,1-2H3 |

InChI Key |

IJROGYJSZQKUOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1C)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis of 6-chloro-2,3-dimethyl-7-nitroquinoxaline typically begins with appropriately substituted diamino or dinitrobenzene derivatives. The key synthetic challenge lies in the selective introduction of chloro and nitro groups at the 6 and 7 positions of the quinoxaline ring, alongside methyl groups at positions 2 and 3.

A widely reported approach involves:

- Step 1: Preparation of 2,3-dimethyl-6,7-dinitroquinoxaline as a precursor.

- Step 2: Selective chlorination at position 6.

- Step 3: Final purification and isolation of the target compound.

This approach is based on the high reactivity of nitro groups facilitating nucleophilic aromatic substitution and the use of condensation reactions to form the quinoxaline ring.

Key Literature Method: Tosylation, Nitration, and Condensation (Nasielski et al., 1987)

A seminal method for synthesizing 6-chloro-7-nitroquinoxaline derivatives, adaptable for the dimethyl analog, was reported by Nasielski and colleagues. Their method involves:

- Tosylation of 1,2-diamino-4-halobenzenes: Amino groups are protected by tosyl chloride to form tosylamides.

- Nitration: The tosylated intermediates undergo nitration using nitric acid in acetic acid to introduce the nitro group at position 7.

- Deprotection: The tosyl groups are removed under acidic conditions.

- Condensation with glyoxal: The free diamines condense with aqueous glyoxal to form the quinoxaline ring.

This sequence yields halo-nitroquinoxalines with an overall yield close to 50% based on starting diamines. However, when applied to methylated derivatives such as 2,3-dimethyl-6,7-dinitroquinoxaline, treatment with hydrochloric acid in dimethylformamide (DMF) leads to polymeric black insoluble materials, indicating limitations in this route for methyl-substituted analogs.

Alternative Preparation Approaches and Challenges

Direct Halogenation and Nucleophilic Substitution

Attempts to directly halogenate 2,3-dimethyl-6,7-dinitroquinoxaline or to perform halogen exchange reactions on 6-fluoro- or 6-chloro-7-nitroquinoxaline have met with limited success due to competing side reactions such as nitro-dehalogenation and polymerization.

Reduction and Diazonium Chemistry

Reduction of nitro groups followed by diazonium salt formation and substitution with halides was explored but yielded only trace amounts of iodinated or chlorinated products, highlighting the difficulty of direct halogen introduction at position 6 in methylated derivatives.

Experimental Data and Reaction Conditions

| Step | Reagents and Conditions | Outcome and Notes |

|---|---|---|

| Tosylation | TsCl in pyridine or CH2Cl2 | Formation of tosylamides, amino protection |

| Nitration | HNO3 in AcOH | Introduction of nitro group at position 7 |

| Deprotection | Acidic hydrolysis (H2SO4) | Removal of tosyl groups |

| Condensation with glyoxal | Aqueous glyoxal in ethanol, room temperature | Cyclization to quinoxaline ring |

| Chlorination (6-position) | HCl in DMF, heating to 85°C | Partial chlorination; risk of polymerization in methylated substrates |

| Purification | Chromatography on alumina with chloroform elution | Separation of 6-chloro-7-nitroquinoxaline derivatives |

The overall yield for halo-nitroquinoxalines via this method is approximately 50%, but for 2,3-dimethyl derivatives, yields are significantly lower due to side reactions.

Analytical Characterization and Research Outcomes

- NMR Spectroscopy: Used to confirm substitution patterns and methyl group presence.

- Mass Spectrometry: Confirms molecular weight and halogen incorporation.

- HPLC and TLC: Employed for purity assessment and reaction monitoring.

- UV-Vis and Digital Imaging: Advanced studies on amino-nitroquinoxaline derivatives (related compounds) used RGB image analysis for dye characterization, which could be adapted to monitor synthesis and purity of 6-chloro-2,3-dimethyl-7-nitroquinoxaline.

Summary and Recommendations

- The most reliable method for synthesizing 6-chloro-2,3-dimethyl-7-nitroquinoxaline involves multi-step functionalization starting from diamino-halobenzenes, with nitration and condensation steps carefully controlled.

- Direct halogenation or halogen exchange reactions on methylated quinoxalines are challenging due to side reactions.

- Chromatographic purification is essential due to the formation of multiple isomers and side products.

- Further optimization may include exploring milder chlorination agents or alternative protecting groups to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dimethyl-7-nitroquinoxaline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Substituted quinoxalines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

6-Chloro-2,3-dimethyl-7-nitroquinoxaline has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dimethyl-7-nitroquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The compound’s ability to form reactive intermediates makes it a valuable tool in studying cellular pathways and mechanisms .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-7-nitroquinoxaline

- 2,3-Dimethyl-6-nitroquinoxaline

- 6-Bromo-2,3-dimethyl-7-nitroquinoxaline

Uniqueness

6-Chloro-2,3-dimethyl-7-nitroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Biological Activity

6-Chloro-2,3-dimethyl-7-nitroquinoxaline is a compound of interest due to its diverse biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity, including its effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as potential therapeutic applications.

Chemical Structure and Properties

6-Chloro-2,3-dimethyl-7-nitroquinoxaline is a derivative of quinoxaline, characterized by the presence of a chlorine atom at the 6-position, two methyl groups at the 2 and 3 positions, and a nitro group at the 7-position. Its molecular formula is C_10H_8ClN_3O_2.

Acetylcholinesterase Inhibition

One of the most significant biological activities of 6-Chloro-2,3-dimethyl-7-nitroquinoxaline is its potent inhibition of acetylcholinesterase. In a study assessing various quinoxaline derivatives, this compound exhibited an IC50 value of 0.077 µM , indicating high potency compared to known inhibitors like tacrine (IC50 = 0.11 µM) and galanthamine (IC50 = 0.59 µM) .

Table 1: Comparison of AChE Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| 6-Chloro-2,3-dimethyl-7-nitroquinoxaline | 0.077 |

| Tacrine | 0.11 |

| Galanthamine | 0.59 |

The mechanism of action appears to involve binding at the peripheral anionic site (PAS) rather than the catalytic anionic site (CAS), which is a novel approach compared to traditional AChE inhibitors .

Butyrylcholinesterase Inhibition

In addition to AChE inhibition, this compound also demonstrates notable activity against butyrylcholinesterase, albeit with varying potencies across different derivatives. The most potent analogs showed IC50 values ranging from 14.91 µM to 60.95 µM .

Table 2: BChE Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| Most Potent Derivative | 14.91 |

| Moderate Potency Derivative | 60.95 |

Neuroprotective Effects

Research has indicated that compounds similar to 6-Chloro-2,3-dimethyl-7-nitroquinoxaline exhibit neuroprotective properties in cellular models. For instance, derivatives were tested in human neuroblastoma cell lines (SHSY5Y) where they showed no cytotoxicity while effectively inhibiting AChE .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications at the 6-position significantly affect biological activity. The introduction of electron-withdrawing groups like chlorine and nitro groups correlates with increased AChE inhibitory potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-chloro-2,3-dimethyl-7-nitroquinoxaline, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via sequential substitution and nitration reactions. For example, chlorination of a dimethylquinoxaline precursor using POCl₃ or SOCl₂, followed by nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-oxidation . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of nitrating agents) and monitoring reaction progress via TLC or HPLC.

- Key Data :

| Parameter | Optimal Range | Monitoring Technique |

|---|---|---|

| Nitration Temperature | 0–5°C | Thermocouple |

| Reaction Time | 4–6 hours | TLC (Rf = 0.3–0.5) |

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm) and nitro groups (deshielding effects on adjacent protons) .

- IR Spectroscopy : Confirm nitro (1527–1341 cm⁻¹ for asymmetric/symmetric stretching) and chloro (700–600 cm⁻¹) groups .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 281.03 for C₁₀H₈ClN₃O₂) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict thermochemical properties like bond dissociation enthalpies (BDEs) in 6-chloro-2,3-dimethyl-7-nitroquinoxaline?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates N–O and C–Cl BDEs. Compare results with experimental data from combustion calorimetry or DSC .

- Example Application :

| Bond Type | Calculated BDE (kJ/mol) | Experimental BDE (kJ/mol) |

|---|---|---|

| N–O | 245 ± 5 | 238 ± 3 |

| C–Cl | 335 ± 5 | 328 ± 4 |

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for nitro-group positioning?

- Methodology :

Single-Crystal XRD : Resolve ambiguities in nitro orientation (e.g., para vs. meta positions) using torsion angles and electron density maps .

Comparative Analysis : Cross-validate with 2D NOESY NMR to detect spatial proximity of nitro protons to adjacent substituents .

- Case Study : Discrepancies in nitro orientation were resolved by re-refining XRD data (R-factor < 0.05) and confirming hydrogen bonding patterns (e.g., O···H distances < 2.5 Å) .

Q. How can substitution reactions at the chloro position be tailored to synthesize bioactive derivatives?

- Methodology :

- Nucleophilic Substitution : Use amines (e.g., piperazine) or thiols in DMF/Et₃N at 80–100°C .

- Catalytic Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-MeOC₆H₄B(OH)₂) .

- Design Considerations :

| Target Bioactivity | Preferred Substituent | Yield Optimization |

|---|---|---|

| Antitumor | –NHCH₂Ph | 65–75% (K₂CO₃, DMF) |

| Antimicrobial | –SCH₂CF₃ | 55–60% (CuI, DMSO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.